molecular formula C12H14N4O2S B2900891 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-morpholinoethanone CAS No. 671198-98-4

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-morpholinoethanone

Cat. No.: B2900891
CAS No.: 671198-98-4
M. Wt: 278.33
InChI Key: VAVHIJOQIIOLGW-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-morpholinoethanone: is a heterocyclic compound that features a triazolopyridine core linked to a morpholinoethanone moiety via a thioether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-morpholinoethanone typically involves the following steps:

    Formation of the Triazolopyridine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyridine and hydrazine derivatives under acidic conditions.

    Thioether Formation: The triazolopyridine core is then reacted with a suitable thiol, such as 2-chloroethanethiol, in the presence of a base like sodium hydride to form the thioether linkage.

    Morpholinoethanone Attachment: Finally, the morpholinoethanone moiety is introduced via a nucleophilic substitution reaction, where the morpholine ring reacts with an appropriate electrophile, such as an acyl chloride or ester derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the morpholinoethanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The triazolopyridine core can undergo electrophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted triazolopyridine derivatives.

Scientific Research Applications

Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology: : It may serve as a probe in biochemical studies to investigate the interactions of triazolopyridine derivatives with biological targets.

Industry: : It could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-morpholinoethanone would depend on its specific biological target. Generally, compounds with a triazolopyridine core can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The morpholinoethanone moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridine derivatives: These compounds share the triazolopyridine core but may have different substituents, affecting their biological activity and chemical properties.

    Morpholinoethanone derivatives: Compounds with the morpholinoethanone moiety but different heterocyclic cores.

Uniqueness

  • The combination of the triazolopyridine core with the morpholinoethanone moiety via a thioether linkage is unique and may confer specific biological activities not seen in other compounds.
  • The presence of both a heterocyclic core and a morpholine ring can enhance the compound’s versatility in interacting with various biological targets.

This detailed overview provides a comprehensive understanding of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-morpholinoethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-morpholin-4-yl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c17-11(15-5-7-18-8-6-15)9-19-12-14-13-10-3-1-2-4-16(10)12/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVHIJOQIIOLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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